molecular formula C20H38O7Si B12684215 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene CAS No. 67380-44-3

9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene

Cat. No.: B12684215
CAS No.: 67380-44-3
M. Wt: 418.6 g/mol
InChI Key: OJYVSVFMSBTURN-UHFFFAOYSA-N
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Description

9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene typically involves multi-step organic reactions. One common method includes the reaction of allyl alcohol with a suitable silane precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The allyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic electronics.

    9,10-Bis(4-methoxyphenyl)anthracene: Exhibits strong fluorescence and is used in light-emitting devices.

    9,10-Bis(4-formylphenyl)anthracene: Utilized in the synthesis of advanced organic materials.

Uniqueness

9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is unique due to its combination of allyloxy and silane groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.

Properties

CAS No.

67380-44-3

Molecular Formula

C20H38O7Si

Molecular Weight

418.6 g/mol

IUPAC Name

triethoxy-[3-[1,2,2-tris(prop-2-enoxy)ethoxy]propyl]silane

InChI

InChI=1S/C20H38O7Si/c1-7-14-21-19(22-15-8-2)20(23-16-9-3)24-17-13-18-28(25-10-4,26-11-5)27-12-6/h7-9,19-20H,1-3,10-18H2,4-6H3

InChI Key

OJYVSVFMSBTURN-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(C(OCC=C)OCC=C)OCC=C)(OCC)OCC

Origin of Product

United States

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